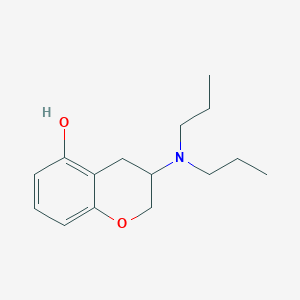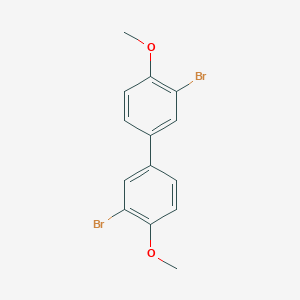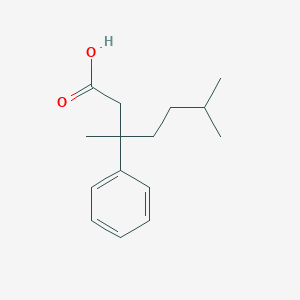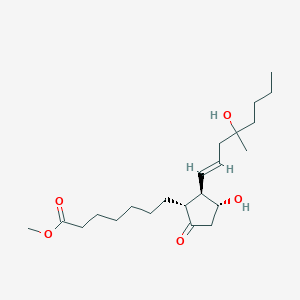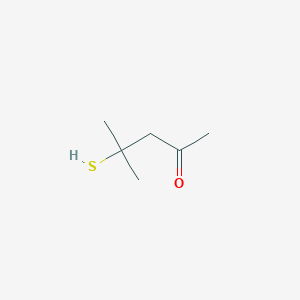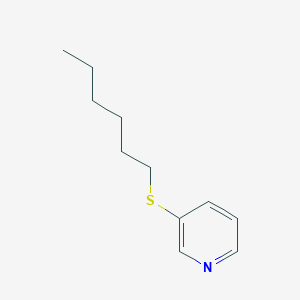
Pyridine, 3-(hexylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-(hexylthio)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-(hexylsulfanyl)pyridine and is a thioether derivative of pyridine. It has a molecular formula of C11H17NS and a molecular weight of 191.32 g/mol.
作用機序
The mechanism of action of pyridine, 3-(hexylthio)- is not fully understood. However, it is believed that the compound acts as a chelating agent, forming complexes with metal ions. These complexes can then interact with other molecules, leading to various biochemical and physiological effects.
生化学的および生理学的効果
Pyridine, 3-(hexylthio)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant properties, which can help protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of using pyridine, 3-(hexylthio)- in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful ligand in coordination chemistry. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of pyridine, 3-(hexylthio)-. One potential area of research is the development of new complexes with metal ions for use in catalysis and material science. Another area of research is the study of the compound's potential applications in medicine, such as in the treatment of cancer and bacterial infections. Additionally, the compound's antioxidant properties could be further explored for their potential applications in the food and cosmetic industries.
合成法
The synthesis of pyridine, 3-(hexylthio)- can be achieved through several methods. One of the most common methods is the reaction between pyridine and hexanethiol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained through the purification process. Another method involves the reaction of pyridine with hexylmagnesium bromide, followed by the oxidation of the resulting intermediate with sulfur.
科学的研究の応用
Pyridine, 3-(hexylthio)- has been extensively studied for its potential applications in various fields of science. It has been used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes have been studied for their potential applications in catalysis, electrochemistry, and material science.
特性
CAS番号 |
100056-23-3 |
|---|---|
製品名 |
Pyridine, 3-(hexylthio)- |
分子式 |
C11H17NS |
分子量 |
195.33 g/mol |
IUPAC名 |
3-hexylsulfanylpyridine |
InChI |
InChI=1S/C11H17NS/c1-2-3-4-5-9-13-11-7-6-8-12-10-11/h6-8,10H,2-5,9H2,1H3 |
InChIキー |
LBVMXEAJOWVKQI-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=CN=CC=C1 |
正規SMILES |
CCCCCCSC1=CN=CC=C1 |
同義語 |
Pyridine, 3-(hexylthio)- (6CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



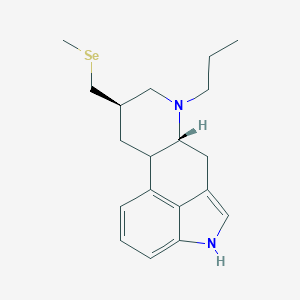
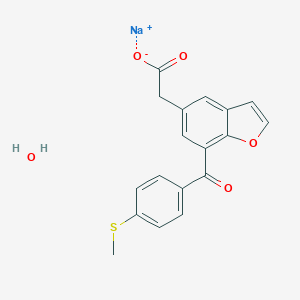
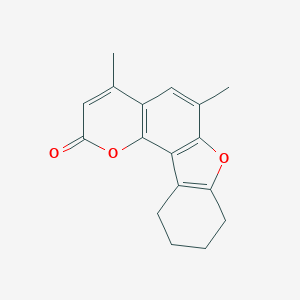
![[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B33660.png)
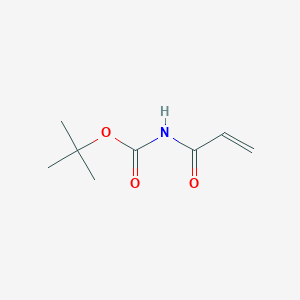
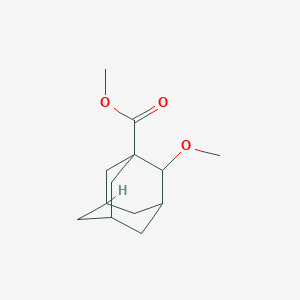
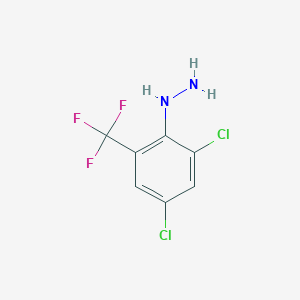
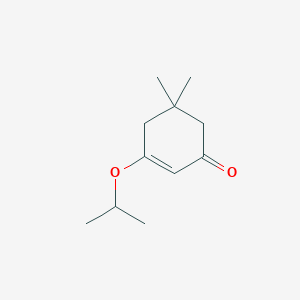
![3-Methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B33673.png)
